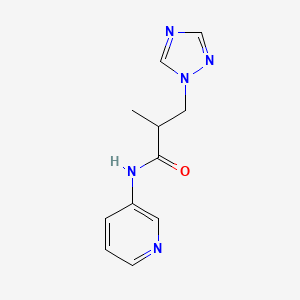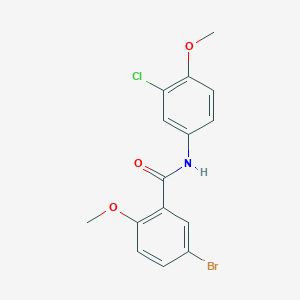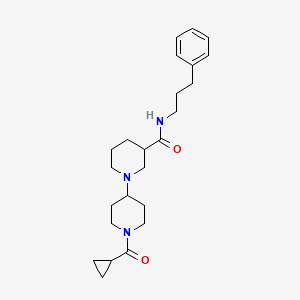
2,4,6-triisopropyl-N-(4-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-triisopropyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as TIPB, is a chemical compound that has been extensively studied for its potential use in scientific research. TIPB is a sulfonamide-based compound that has been shown to possess a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In
作用機序
The mechanism of action of 2,4,6-triisopropyl-N-(4-pyridinylmethyl)benzenesulfonamide is not fully understood, but it is believed to involve the binding of the compound to the active site of the target enzyme. This binding results in the inhibition of the enzyme's activity, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific target enzyme. As mentioned previously, this compound has been shown to inhibit the activity of CAIX and CAII, which can lead to a variety of effects on cellular metabolism and acid-base balance. In addition, this compound has been found to have effects on the regulation of ion channels and neurotransmitter release, making it a potential tool for studying these systems.
実験室実験の利点と制限
One of the main advantages of using 2,4,6-triisopropyl-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments is its selectivity for specific target enzymes. This selectivity allows researchers to study the effects of inhibiting these enzymes without affecting other biological processes. However, this compound also has some limitations, such as its potential toxicity and the difficulty of synthesizing the compound.
将来の方向性
There are many potential future directions for research involving 2,4,6-triisopropyl-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of new cancer treatments based on the compound's ability to inhibit CAIX. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems. Finally, the synthesis of new this compound analogs with improved selectivity and bioavailability could lead to the development of more effective research tools and potential therapeutics.
合成法
The synthesis of 2,4,6-triisopropyl-N-(4-pyridinylmethyl)benzenesulfonamide involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with 4-pyridinemethanol in the presence of a base such as triethylamine. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.
科学的研究の応用
2,4,6-triisopropyl-N-(4-pyridinylmethyl)benzenesulfonamide has been found to have a variety of scientific research applications. One of the most notable uses of this compound is as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in a number of different types of cancer. This compound has been shown to be effective in inhibiting the growth of CAIX-expressing cancer cells in vitro, making it a potential candidate for the development of new cancer treatments.
In addition to its potential use in cancer research, this compound has also been studied for its effects on other biological systems. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which plays a key role in the regulation of acid-base balance in the body. This inhibition has been found to have potential applications in the treatment of diseases such as glaucoma and epilepsy.
特性
IUPAC Name |
2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2S/c1-14(2)18-11-19(15(3)4)21(20(12-18)16(5)6)26(24,25)23-13-17-7-9-22-10-8-17/h7-12,14-16,23H,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXXZJWVMUKIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCC2=CC=NC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-{3-[1-(2-thienylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6102096.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol](/img/structure/B6102105.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102113.png)


![N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6102125.png)
![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B6102134.png)

![2-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6102148.png)
![diethyl 5-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B6102155.png)
![8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6102157.png)
![N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6102171.png)

![6-(4-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6102203.png)